Reduced Calculated Lipophilicity (XLogP3-AA) vs. Non-Fluorinated 2-Bromo-6-nitrotoluene
2-Bromo-3-fluoro-6-nitrotoluene exhibits an XLogP3-AA of 2.9, which is 0.3 log units lower than that of its non-fluorinated analog 2-bromo-6-nitrotoluene (3.2) [1][2]. The difference arises from the electron-withdrawing fluoro substituent, which reduces overall lipophilicity.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 2-Bromo-6-nitrotoluene: 3.2 |
| Quantified Difference | -0.3 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Lower lipophilicity often correlates with improved aqueous solubility and oral bioavailability, making the fluorinated compound a more attractive starting point for lead optimization in drug discovery programs.
- [1] PubChem. 2-Bromo-3-fluoro-6-nitrotoluene (CID 118705083). Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/1427502-92-8 View Source
- [2] PubChem. 2-Bromo-6-nitrotoluene (CID 123537). Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/2-bromo-6-nitrotoluene View Source
